molecular formula C16H20N2O4 B137472 (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester CAS No. 127279-73-6

(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester

Cat. No. B137472
M. Wt: 304.34 g/mol
InChI Key: JWBRJGZNZCKAEB-YJNKXOJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of bicyclic compounds that have been found to have interesting pharmacological properties.

Mechanism Of Action

The mechanism of action of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester involves its ability to bind to the active site of acetylcholinesterase and inhibit its activity. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can lead to increased neurotransmission and improved cognitive function.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase with high potency. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester in lab experiments include its high potency as an acetylcholinesterase inhibitor and its potential to improve cognitive function. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are many future directions for the study of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester. One direction is to further study its potential as a treatment for Alzheimer's disease and other cognitive disorders. Another direction is to study its potential as a tool for studying the role of acetylcholine in physiological processes. Additionally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester involves several steps. The first step involves the reaction of 4-nitrobenzaldehyde with cyclohexanone to form 4-nitrophenylcyclohexanone. The second step involves the reduction of the nitro group using sodium dithionite to form 4-aminophenylcyclohexanone. The third step involves the reaction of the 4-aminophenylcyclohexanone with methyl 2-bromoacetate to form the corresponding ester. The final step involves the reduction of the azide group using palladium on carbon to form the desired compound.

Scientific Research Applications

(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester has been studied for its potential applications in scientific research. This compound has been found to have interesting pharmacological properties, including its ability to act as a potent inhibitor of the enzyme acetylcholinesterase. This enzyme plays a key role in the breakdown of the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction, cognition, and memory.

properties

CAS RN

127279-73-6

Product Name

(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-8-methyl-3-(4-nitrophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-17-12-7-8-14(17)15(16(19)22-2)13(9-12)10-3-5-11(6-4-10)18(20)21/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1

InChI Key

JWBRJGZNZCKAEB-YJNKXOJESA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC

SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC

synonyms

(1R,2S,3S,5S)-8-METHYL-3-(4-NITRO-PHENYL)-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER

Origin of Product

United States

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